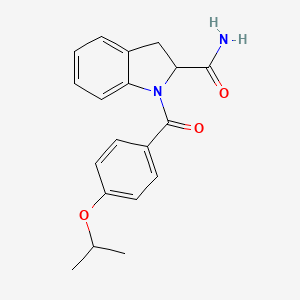
1-(4-Isopropoxybenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features an indoline core with a carboxamide group at the 2-position and a 4-isopropoxybenzoyl group attached to the nitrogen atom of the indoline ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds, such as indole-2-carboxamides, have been identified as inhibitors of trypanosoma brucei . This suggests that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may also target similar organisms or proteins.
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibitory properties of indole-2-carboxamides on trypanosoma brucei , it is possible that this compound may affect pathways related to the growth and proliferation of this organism.
Pharmacokinetics
A series of novel indoline-2-carboxamides demonstrated excellent pharmacokinetic properties , suggesting that this compound may have similar characteristics.
Result of Action
Similar compounds, such as indole-2-carboxamides, have shown potent antiproliferative activity . This suggests that this compound may also exhibit antiproliferative effects.
Biochemical Analysis
Biochemical Properties
The presence of carboxamide moiety in 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This unique inhibitory property makes it a potential candidate for further biochemical investigations .
Molecular Mechanism
It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Introduction of the Carboxamide Group: The carboxamide group at the 2-position can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amine sources.
Attachment of the 4-Isopropoxybenzoyl Group: The final step involves the acylation of the indoline nitrogen with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the benzoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperatures and solvents.
Major Products:
Oxidation Products: Oxo derivatives of the indoline or benzoyl groups.
Reduction Products: Alcohols or amines derived from the carbonyl groups.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(4-Isopropoxybenzoyl)indoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Indole-2-carboxamide Derivatives: Compounds with similar structures but different substituents at the indoline or benzoyl groups.
4-Isopropoxybenzoyl Derivatives: Compounds with the same benzoyl group but different core structures.
Uniqueness: 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)24-15-9-7-13(8-10-15)19(23)21-16-6-4-3-5-14(16)11-17(21)18(20)22/h3-10,12,17H,11H2,1-2H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHORQAGRTHOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
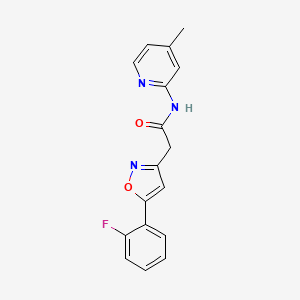
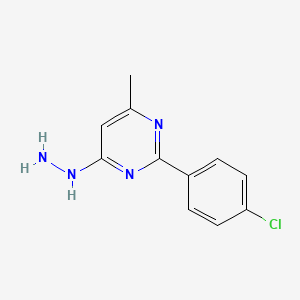
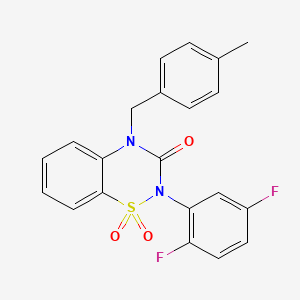
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2384567.png)
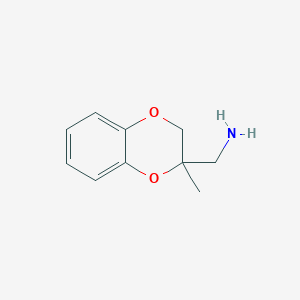
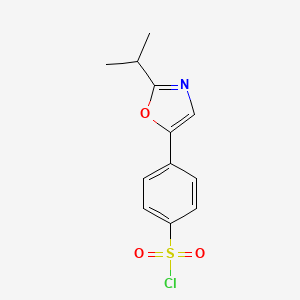
![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)
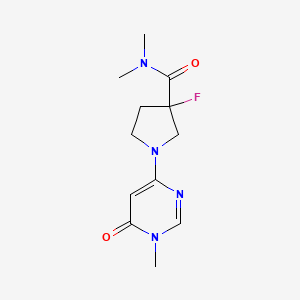
![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)
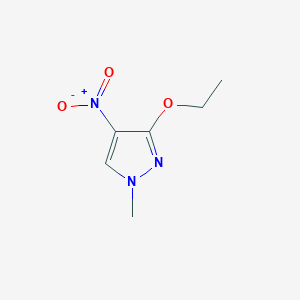
![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)
